17-Oxo Dexamethasone
CAS No.: 1880-61-1
Cat. No.: VC21348124
Molecular Formula: C20H25FO3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1880-61-1 |
---|---|
Molecular Formula | C20H25FO3 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,18+,19+,20+/m1/s1 |
Standard InChI Key | IZLVPOBNINIXJM-FETOPEPRSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
Appearance | White Solid |
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
17-Oxo Dexamethasone, systematically named (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione, belongs to the androstane class of steroids. Its molecular formula is C₂₀H₂₅FO₃, with a molecular weight of 332.41 g/mol . The compound features a fluorinated cyclohexenone ring system and a ketone group at the 17-position, distinguishing it from dexamethasone, which retains a hydroxyl group at this position .
Stereochemical Configuration and Structural Representation
The stereochemistry of 17-Oxo Dexamethasone is defined by its eight chiral centers, conferring specificity in receptor binding. The 2D structure (Figure 1) highlights the 9α-fluoro, 11β-hydroxy, and 16α-methyl substituents critical for glucocorticoid receptor affinity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C@HO)F)C | |
InChIKey | IZLVPOBNINIXJM-FETOPEPRSA-N | |
CAS Registry | 1880-61-1 |
Synthesis and Metabolic Pathways
Synthetic Routes
While detailed industrial synthesis protocols remain proprietary, 17-Oxo Dexamethasone is typically derived from dexamethasone through oxidative elimination of the 17-hydroxyl group. This transformation employs oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate under controlled conditions . The reaction mechanism involves the conversion of the 17β-hydroxyl group to a ketone, altering the compound’s metabolic stability and receptor binding kinetics .
Metabolic Modifications
Pharmacological Profile
Mechanism of Action
As a glucocorticoid receptor agonist, 17-Oxo Dexamethasone modulates inflammatory responses by inhibiting NF-κB and AP-1 transcription factors. Its 17-keto group reduces mineralocorticoid activity, minimizing electrolyte imbalance risks associated with other corticosteroids .
Pharmacokinetic Parameters
Table 2: Comparative Pharmacokinetics of Dexamethasone Derivatives
Parameter | 17-Oxo Dexamethasone | Dexamethasone |
---|---|---|
Plasma Protein Binding | 77% | 70-78% |
Half-life (oral) | 6.6 ± 4.3 hours | 4.0 hours |
Metabolic Pathway | CYP3A4 hydroxylation | CYP3A4/11β-HSD1 |
Urinary Excretion | <10% | 30-40% |
Analytical Characterization Methods
Spectroscopic Identification
-
NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl₃) δ 6.25 (d, J=10 Hz, H-1), 5.95 (s, H-4), 4.35 (m, H-11β), 1.45 (s, 16-CH₃) .
-
Mass Spectrometry: ESI-MS m/z 333.2 [M+H]⁺, major fragments at m/z 315.1 (−H₂O) and 297.2 (−2H₂O) .
Research and Industrial Applications
Laboratory Uses
17-Oxo Dexamethasone serves as:
-
Reference standard for quantifying dexamethasone metabolites in pharmacokinetic studies .
-
Chemical intermediate in synthesizing fluorinated steroid libraries for high-throughput screening .
Contraindicated Applications
The safety data sheet explicitly prohibits:
-
Human therapeutic use due to unapproved status
-
Open-system industrial processes without engineering controls .
Code | Phrase |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Exposure Controls
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume